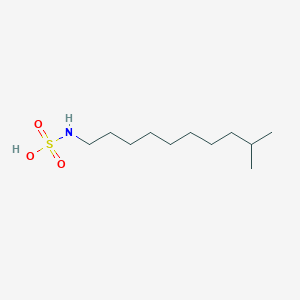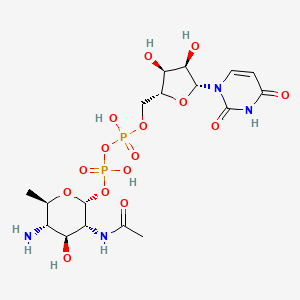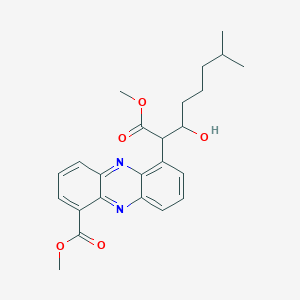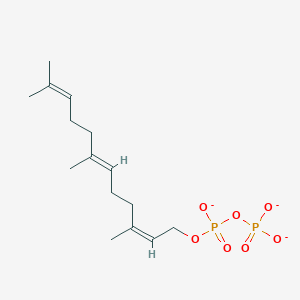
2-cis,6-trans-Farnesyl diphosphate(3-)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-cis,6-trans-farnesyl diphosphate(3-) is trianion of 2-cis,6-trans-farnesyl diphosphate arising from deprotonation of the diphosphate OH groups; major species at pH 7.3. It is a conjugate base of a 2-cis,6-trans-farnesyl diphosphate.
Wissenschaftliche Forschungsanwendungen
Enzyme Catalysis and Reaction Mechanisms
2-cis,6-trans-Farnesyl diphosphate is involved in various enzymatic processes. For instance, octaprenyl diphosphate synthase (OPPs) and undecaprenyl diphosphate synthases (UPPs) use it in reactions with isopentenyl diphosphate to produce compounds with trans- and cis-double bonds, displaying distinct reaction mechanisms for cis- and trans-prenyltransferases (Lu, Liu, & Liang, 2009).
Biochemical Synthesis and Isomerization
2-cis,6-trans-Farnesyl diphosphate plays a crucial role in the biochemical synthesis of various compounds. Enzymes from Andrographis tissue culture utilize it for hydrolysis and isomerization processes, creating different forms of farnesol (Mackie & Overton, 1977).
Involvement in Polyisoprene Biosynthesis
In plants, this compound is essential for cis-1,4-polyisoprene (natural rubber) biosynthesis. It acts as a small transallylic diphosphate initiator for the elongation process. The enzyme systems in plants mirror those in animals, where trans-prenyl transferases are soluble enzymes, and cis-prenyl transferases are membrane-bound (Cornish, 1993).
Role in Bacterial Peptidoglycan Biosynthesis
2-cis,6-trans-Farnesyl diphosphate is integral to bacterial peptidoglycan biosynthesis. A key enzyme, undecaprenyl diphosphate synthase (UPPS), mediates this process by catalyzing reactions involving isopentenyl diphosphate (IPP) (Teng & Liang, 2012).
Applications in Enzyme Inhibition Studies
This compound is used in enzyme inhibition studies, such as analyzing the inhibition kinetics of sesquiterpene cyclases, which are essential for biosynthesis of various compounds in nature (Chen & Chiu, 2006).
Insights into Enzyme-Catalyzed Cyclization Pathways
2-cis,6-trans-Farnesyl diphosphate aids in understanding the cyclization pathways catalyzed by enzymes like tobacco 5-epi-aristolochene synthase, providing insights into the diversity of sesquiterpene skeletons in nature (Noel et al., 2010).
Impact on Plant Physiology
Overexpression of farnesyl diphosphate synthase, which utilizes this compound in Arabidopsis mitochondria, affects plant physiology, triggering light-dependent lesion formation and altering cytokinin homeostasis (Manzano et al., 2006).
Structural Insights from Crystallography
The crystal structure of enzymes like undecaprenyl diphosphate synthase, which uses 2-cis,6-trans-Farnesyl diphosphate, provides valuable insights into the mechanism of cis-prenyl chain elongation crucial for bacterial cell walls (Fujihashi et al., 2001).
Design of Photoactive Analogs for Medicinal Studies
Photoactive analogs of this compound are designed for studying isoprenoid-utilizing enzymes, which are significant in drug design and semisynthesis of medicines (Vervacke, Wang, & Distefano, 2013).
Understanding Enzyme Kinetics and Catalytic Mechanisms
The study of 2-cis,6-trans-Farnesyl diphosphate helps in understanding the kinetics and mechanisms of prenyltransferases, crucial for synthesizing various prenyl oligomers or polymers (Liang, 2009).
Eigenschaften
Produktname |
2-cis,6-trans-Farnesyl diphosphate(3-) |
|---|---|
Molekularformel |
C15H25O7P2-3 |
Molekulargewicht |
379.3 g/mol |
IUPAC-Name |
[oxido-[(2Z,6E)-3,7,11-trimethyldodeca-2,6,10-trienoxy]phosphoryl] phosphate |
InChI |
InChI=1S/C15H28O7P2/c1-13(2)7-5-8-14(3)9-6-10-15(4)11-12-21-24(19,20)22-23(16,17)18/h7,9,11H,5-6,8,10,12H2,1-4H3,(H,19,20)(H2,16,17,18)/p-3/b14-9+,15-11- |
InChI-Schlüssel |
VWFJDQUYCIWHTN-PVMFERMNSA-K |
Isomerische SMILES |
CC(=CCC/C(=C/CC/C(=C\COP(=O)([O-])OP(=O)([O-])[O-])/C)/C)C |
Kanonische SMILES |
CC(=CCCC(=CCCC(=CCOP(=O)([O-])OP(=O)([O-])[O-])C)C)C |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



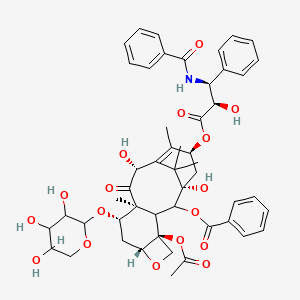
![1-butyl-2-(2-methylphenyl)-7-propan-2-yl-5H-imidazo[4,5-g]quinoxalin-6-one](/img/structure/B1263924.png)
![N-[1-(4-tert-butylphenyl)-4,5,6,7-tetrahydroindazol-4-yl]-4-methyl-5-thiadiazolecarboxamide](/img/structure/B1263925.png)


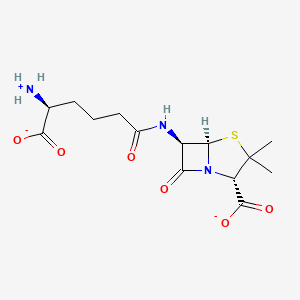
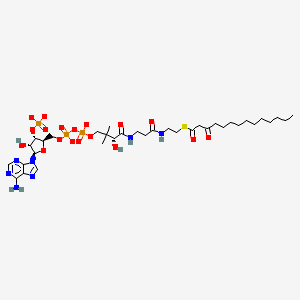
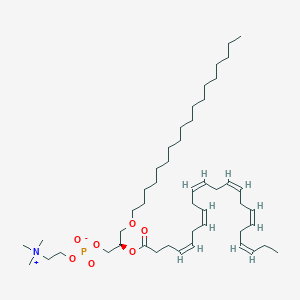
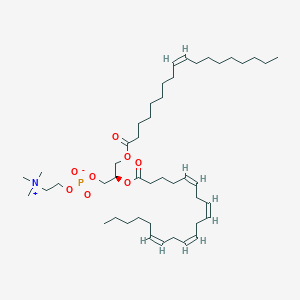
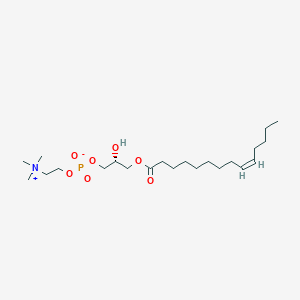
![N-[1-(2,3-dimethylphenyl)-4,5,6,7-tetrahydroindazol-4-yl]-2,5-dimethyl-3-pyrazolecarboxamide](/img/structure/B1263937.png)
